molecular formula C38H52ClN3O2Pd-2 B13761924 Chloro[[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene](N,N-dimethyl-3,5-dimethoxybenzylamine)palladium(II)]

Chloro[[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene](N,N-dimethyl-3,5-dimethoxybenzylamine)palladium(II)]

Cat. No.: B13761924
M. Wt: 724.7 g/mol
InChI Key: WIWLDYUHWTWSDT-UHFFFAOYSA-M
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Description

Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II)] is a palladium complex featuring an N-heterocyclic carbene (NHC) ligand. This compound is known for its stability and catalytic properties, making it valuable in various chemical reactions, particularly in the field of homogeneous catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II)] typically involves the reaction of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride with palladium(II) acetate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dichloromethane under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II)] undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include aryl halides, boronic acids, and bases like potassium carbonate. Typical reaction conditions involve temperatures ranging from room temperature to 100°C, depending on the specific reaction .

Major Products

The major products formed from reactions involving this compound are often cross-coupled products, such as biaryl compounds in Suzuki-Miyaura coupling reactions .

Mechanism of Action

The mechanism of action of Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II)] involves the formation of a palladium-carbene complex. This complex facilitates the activation of aryl halides and subsequent cross-coupling with nucleophiles. The N-heterocyclic carbene ligand stabilizes the palladium center, enhancing its catalytic activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II)] is unique due to its high stability and efficiency as a catalyst in cross-coupling reactions. The presence of the N-heterocyclic carbene ligand provides steric hindrance and electronic properties that enhance the compound’s performance compared to other similar palladium complexes .

Properties

Molecular Formula

C38H52ClN3O2Pd-2

Molecular Weight

724.7 g/mol

IUPAC Name

[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;1-(3,5-dimethoxybenzene-6-id-1-yl)-N,N-dimethylmethanamine;chloride

InChI

InChI=1S/C27H36N2.C11H16NO2.ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-12(2)8-9-5-10(13-3)7-11(6-9)14-4;;/h9-16,18-21H,1-8H3;5,7H,8H2,1-4H3;1H;/q;-1;;/p-1

InChI Key

WIWLDYUHWTWSDT-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=[Pd])C3=C(C=CC=C3C(C)C)C(C)C.CN(C)CC1=[C-]C(=CC(=C1)OC)OC.[Cl-]

Origin of Product

United States

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